1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core structure with an octadecylcarbamoyl group attached. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with octadecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pyrrolidine-2,5-dione core structure is known to interact with proteins and enzymes, potentially altering their activity and function .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: The parent compound with similar core structure but without the octadecylcarbamoyl group.
N-substituted pyrrolidine-2,5-diones: Compounds with different substituents on the nitrogen atom.
Pyrrolizines: Compounds with a fused pyrrolidine ring system
Uniqueness: 1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione is unique due to the presence of the long octadecyl chain, which can influence its solubility, bioavailability, and interaction with biological membranes. This structural feature distinguishes it from other pyrrolidine derivatives and can enhance its potential as a bioactive compound .
Properties
CAS No. |
62749-07-9 |
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Molecular Formula |
C23H42N2O4 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-octadecylcarbamate |
InChI |
InChI=1S/C23H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-24-23(28)29-25-21(26)18-19-22(25)27/h2-20H2,1H3,(H,24,28) |
InChI Key |
ABXPCBNZIPHVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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